

GSK2188931B soluble epoxide hydrolase inhibitory activity

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Compound Focus: GSK2188931B

Cat. No.: S1802720

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Quantitative Data Summary for GSK2188931B

Study Model / Parameter	Results (MI Model) [1]	Results (Pressure Overload Model) [2]
Animal Model	Rat (Post-Myocardial Infarction)	Rat & Mouse (Transverse Aortic Constriction)
Dosage	80 mg/kg/day (in chow)	80 mg/kg/day (in chow)
Treatment Duration	5 weeks	4 weeks (rats), 4 weeks after induction (mice)
Effect on Cardiac Function	Improved: Ejection Fraction (EF) increased from 30% to 43%	No Improvement: Did not prevent or reverse systolic dysfunction
Effect on Fibrosis	Reduced: Collagen I in non-infarct zone decreased from ~5.1% to ~3.0%	No Attenuation: Failed to reduce TAC-induced perivascular fibrosis
Effect on Hypertrophy & Remodeling	Reduced: Attenuated myocyte hypertrophy and fibroblast collagen synthesis <i>in vitro</i>	No Prevention: Did not prevent increase in left ventricle mass or wall thickness

Study Model / Parameter	Results (MI Model) [1]	Results (Pressure Overload Model) [2]
Effect on Inflammation	Reduced: Macrophage infiltration in the peri-infarct zone was reduced	Information not specified
Target Engagement	Information not specified in abstract	Confirmed: Increased substrate/product ratio, indicating successful sEH inhibition

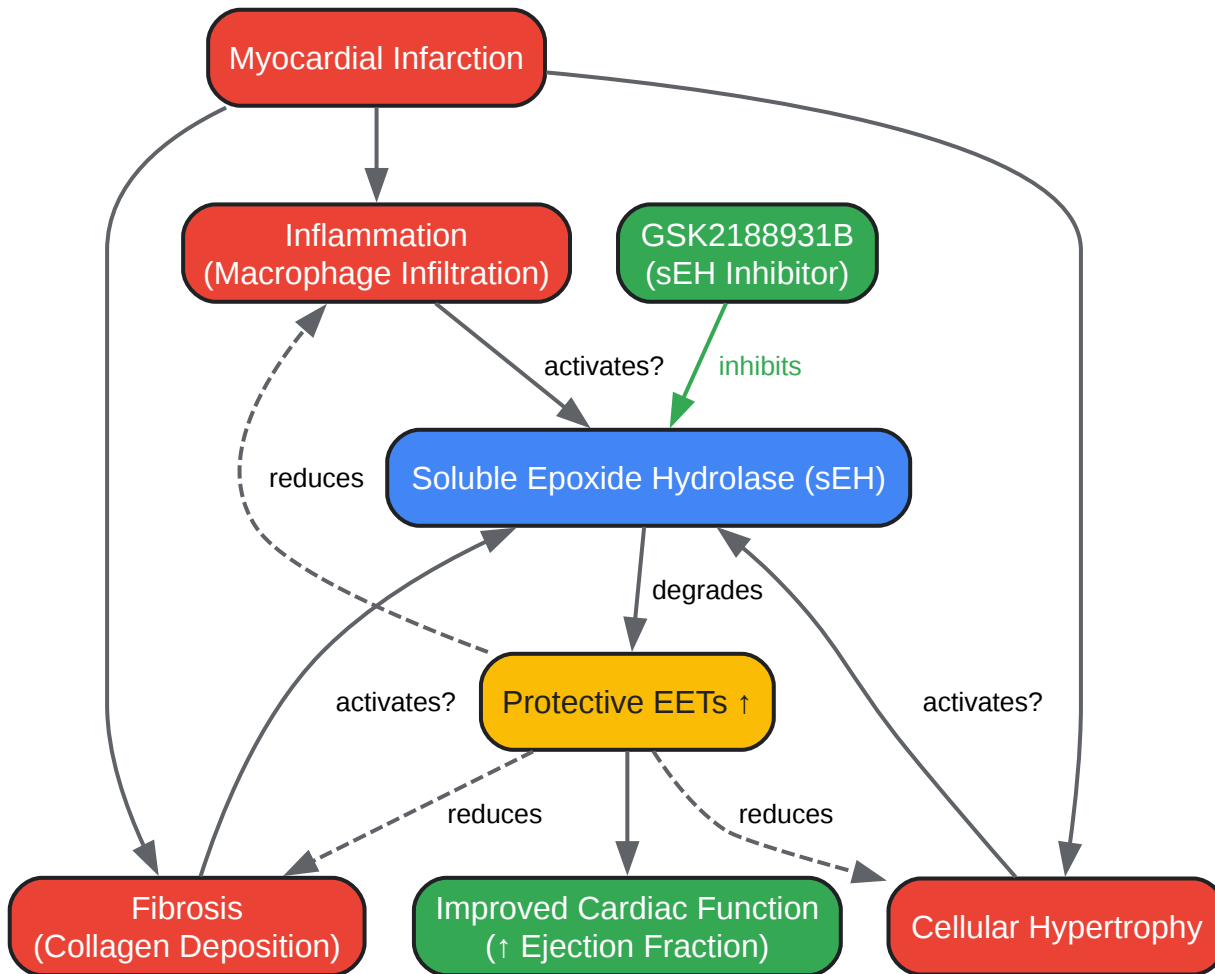
Experimental Protocols

The following table details the core methodologies used in the cited studies to evaluate **GSK2188931B**.

Experiment Type	Protocol Description [1] [2]
In Vivo Efficacy (MI Model)	1. Model Induction: Myocardial infarction (MI) induced in rats. 2. Drug Administration: GSK2188931B (80 mg/kg/day) mixed into standard chow, administered for 5 weeks post-MI. 3. Functional Assessment: Left ventricular ejection fraction measured to assess heart function. 4. Tissue Analysis: Heart sections stained with picosirius red and collagen I antibody to quantify fibrosis; macrophage infiltration assessed.
In Vivo Efficacy (Pressure Overload Model)	1. Model Induction: Pressure overload created in rats and mice via Transverse Aortic Constriction (TAC). 2. Drug Administration: In rats, GSK2188931B treatment started 1 day before TAC. In mice, a different sEH inhibitor (GSK2256294) treatment started 2 weeks after TAC. 3. Functional & Structural Assessment: Cardiac function and left ventricle parameters (mass, wall thickness, volume) assessed 4 weeks post-TAC. 4. Molecular Analysis: Plasma collected for drug and sEH biomarker levels; heart tissue analyzed for gene expression and fibrosis.
In Vitro Cell Studies	1. Cell Culture: Experiments on isolated cardiac cells. 2. Stimulation & Treatment: Cells stimulated with profibrotic/hypertrophic agents (Angiotensin II, TGF β , TNF α) with and without GSK2188931B . 3. Outcome Measurement: Myocyte hypertrophy measured; fibroblast collagen synthesis and gene expression markers (ANP, β -MHC, CTGF, Collagen I) quantified.

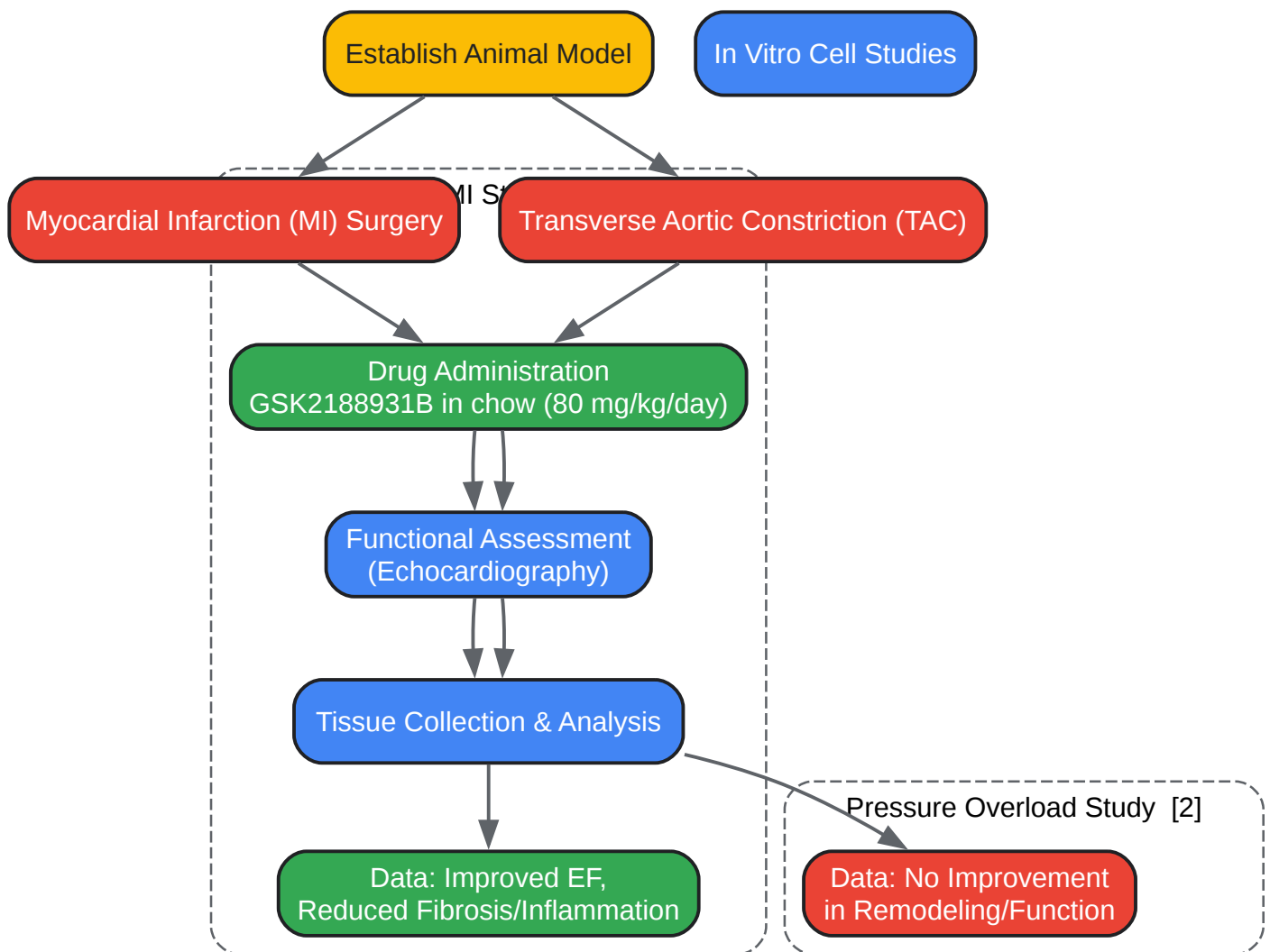
Signaling Pathway & Experimental Workflow

The diagrams below illustrate the proposed mechanism of **GSK2188931B** in a post-MI context and the experimental workflow used to validate its efficacy.



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*Proposed mechanism of **GSK2188931B** in post-MI cardiac remodeling.*



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*Experimental workflow for evaluating **GSK2188931B** efficacy.*

Conclusion for Researchers

In summary, the research indicates that the therapeutic potential of **GSK2188931B** is **highly context-dependent**:

- **Post-Myocardial Infarction:** **GSK2188931B** shows strong promise, directly improving cardiac function and attenuating key pathological processes like fibrosis, hypertrophy, and inflammation [1].

- **Pressure Overload Hypertrophy:** The inhibitor fails to prevent or reverse remodeling despite confirmed target engagement, suggesting sEH inhibition alone is insufficient for this pathology [2].

This suggests that sEH is a valuable therapeutic target for ischemic heart damage but not for pressure overload conditions.

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References

1. exerts beneficial... Soluble epoxide hydrolase inhibition [pubmed.ncbi.nlm.nih.gov]
2. does not prevent cardiac... Soluble epoxide hydrolase inhibition [pubmed.ncbi.nlm.nih.gov]

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